tert-Butyl (3-aminocyclobutyl)carbamate tert-Butyl (3-aminocyclobutyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1212395-34-0
VCID: VC20906677
InChI: InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5,10H2,1-3H3,(H,11,12)
SMILES: CC(C)(C)OC(=O)NC1CC(C1)N
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

tert-Butyl (3-aminocyclobutyl)carbamate

CAS No.: 1212395-34-0

Cat. No.: VC20906677

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3-aminocyclobutyl)carbamate - 1212395-34-0

Specification

CAS No. 1212395-34-0
Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name tert-butyl N-(3-aminocyclobutyl)carbamate
Standard InChI InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5,10H2,1-3H3,(H,11,12)
Standard InChI Key OPDOEOOBYOABCJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CC(C1)N
Canonical SMILES CC(C)(C)OC(=O)NC1CC(C1)N

Introduction

Chemical Identity and Structural Properties

Tert-butyl (3-aminocyclobutyl)carbamate is defined by its molecular formula C9H18N2O2 with a molecular weight of 186.25 g/mol . The compound features a cyclobutyl core with an amine group at the 3-position and a Boc-protected (tert-butyloxycarbonyl) amine at another position on the ring. Its chemical structure can be represented by the SMILES notation CC(C)(C)OC(=O)NC1CC(C1)N and the InChI identifier InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5,10H2,1-3H3,(H,11,12) .

The compound exists in various stereoisomeric forms, including cis and trans configurations, as a result of the spatial arrangement of substituents on the cyclobutane ring. The specific stereochemistry significantly influences its chemical behavior and potential applications. Notable stereoisomers include the trans isomer (CAS: 871014-19-6) and the specifically defined tert-butyl [(1s,3s)-3-aminocyclobutyl]carbamate stereoisomer .

Key Identifiers and Structural Parameters

ParameterValueReference
CAS Number1090904-48-5 (general)
CAS Number (trans isomer)871014-19-6
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
SMILESCC(C)(C)OC(=O)NC1CC(C1)N
InChIKeyOPDOEOOBYOABCJ-UHFFFAOYSA-N
Physical FormSolid

The structure features a cyclobutane ring as its core scaffold, providing rigidity and defined spatial relationships between the functional groups. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for one of the amine functionalities, while the second amine remains unprotected, allowing for selective chemical modifications. This structural arrangement creates an asymmetric molecule with distinct reactivity at each nitrogen-containing site.

Stereochemistry and Isomeric Forms

Tert-butyl (3-aminocyclobutyl)carbamate exhibits important stereochemical complexity due to the potential for different spatial arrangements of the substituents on the cyclobutyl ring. The stereochemistry of the compound significantly impacts its physical properties, reactivity patterns, and biological activities.

Physical and Chemical Properties

Tert-butyl (3-aminocyclobutyl)carbamate exists as a solid compound at room temperature . Its physical properties are influenced by both its molecular structure and stereochemistry.

Analytical Profile

The compound can be characterized using various analytical techniques including mass spectrometry. Predicted collision cross-section (CCS) values have been determined for various ion adducts of the compound, providing valuable data for mass spectrometric identification and analysis .

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+187.14411149.0
[M+Na]+209.12605151.6
[M+NH4]+204.17065151.5
[M+K]+225.09999150.1
[M-H]-185.12955146.4
[M+Na-2H]-207.11150148.7
[M]+186.13628147.0
[M]-186.13738147.0

These collision cross-section values provide important information for the identification and characterization of the compound using ion mobility mass spectrometry techniques .

Desired ConcentrationAmount of Compound
1 mM from 1 mg5.3691 mL solvent
5 mM from 1 mg1.0738 mL solvent
10 mM from 1 mg0.5369 mL solvent
1 mM from 5 mg26.8456 mL solvent
5 mM from 5 mg5.3691 mL solvent
10 mM from 5 mg2.6846 mL solvent
1 mM from 10 mg53.6913 mL solvent
5 mM from 10 mg10.7383 mL solvent
10 mM from 10 mg5.3691 mL solvent

When preparing stock solutions, it is recommended to select an appropriate solvent based on the compound's solubility characteristics. For maximum stability, prepared solutions should be stored in separate packages to prevent degradation from repeated freezing and thawing cycles .

Applications and Research Significance

Tert-butyl (3-aminocyclobutyl)carbamate serves as an important building block in organic synthesis and pharmaceutical research. The compound's bifunctional nature, featuring both protected and unprotected amine groups, makes it particularly valuable for the selective construction of more complex molecules.

Synthetic Utility

The orthogonally protected nature of the compound, with one amine free and one protected by the Boc group, enables selective functionalization strategies. This allows for sequential modification of each amine group through different chemical transformations, making it a versatile intermediate in multistep synthetic pathways.

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